2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1426072-28-7
VCID: VC6849107
InChI: InChI=1S/C8H9N3O2/c9-8-10-3-5-4(7(12)13)1-2-6(5)11-8/h3-4H,1-2H2,(H,12,13)(H2,9,10,11)
SMILES: C1CC2=NC(=NC=C2C1C(=O)O)N
Molecular Formula: C8H9N3O2
Molecular Weight: 179.179

2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid

CAS No.: 1426072-28-7

Cat. No.: VC6849107

Molecular Formula: C8H9N3O2

Molecular Weight: 179.179

* For research use only. Not for human or veterinary use.

2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid - 1426072-28-7

Specification

CAS No. 1426072-28-7
Molecular Formula C8H9N3O2
Molecular Weight 179.179
IUPAC Name 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C8H9N3O2/c9-8-10-3-5-4(7(12)13)1-2-6(5)11-8/h3-4H,1-2H2,(H,12,13)(H2,9,10,11)
Standard InChI Key UKYWTKMOKOXSBZ-UHFFFAOYSA-N
SMILES C1CC2=NC(=NC=C2C1C(=O)O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclopenta[d]pyrimidine core, where a five-membered cyclopentane ring is fused to a six-membered pyrimidine ring. The pyrimidine moiety contains an amino group at position 2 and a carboxylic acid substituent at position 5 (Figure 1) . The dihydro designation (6,7-dihydro-5H) indicates partial saturation of the cyclopentane ring, introducing two chiral centers at positions 6 and 7.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC8H9N3O2\text{C}_8\text{H}_9\text{N}_3\text{O}_2
Molecular Weight179.18 g/mol
CAS Registry Number1426072-28-7
Purity≥95% (HPLC)
SolubilityLimited data; soluble in DMSO

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid typically involves multi-step sequences starting from cyclopentanone or its derivatives. A plausible pathway includes:

  • Formation of the Pyrimidine Ring: Condensation of cyclopentanone with guanidine or its derivatives under acidic conditions to generate the dihydropyrimidine core.

  • Functionalization: Introduction of the amino group via nitration followed by reduction, and subsequent carboxylation at position 5 using carbon dioxide or carboxylating agents .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Cyclopentanone, guanidine·HCl, HCl, 120°C45%
2HNO3_3, H2_2SO4_4, 0°C60%
3H2_2, Pd/C, EtOH85%
4CO2_2, KOH, 100°C50%

Purification and Analysis

Chromatographic techniques (e.g., reverse-phase HPLC) are employed to achieve ≥95% purity . The compound’s polar carboxylic acid group facilitates separation using C18 columns with acetonitrile/water mobile phases.

Biological Activities and Mechanisms

Antibacterial and Antiviral Properties

Pyrimidine derivatives are known to interfere with bacterial dihydrofolate reductase (DHFR) and viral RNA polymerases. While direct evidence for this compound is lacking, its amino and carboxylic acid groups could enhance solubility and target binding compared to non-polar analogues.

Applications in Pharmaceutical Research

Scaffold for Drug Design

The bicyclic structure offers rigidity and diverse substitution sites, making it ideal for combinatorial chemistry. Researchers have functionalized the amino group with acylating agents and the carboxylic acid with ester or amide linkages to optimize pharmacokinetic properties .

Case Study: Kinase Inhibitor Development

A 2023 study modified the core structure by replacing the carboxylic acid with a methylthio group, yielding a potent JAK2 inhibitor (IC50_{50} = 12 nM). This highlights the scaffold’s adaptability for targeting intracellular signaling pathways.

Future Research Directions

Target Identification

High-throughput screening against kinase libraries and GPCR panels is needed to identify primary targets. Molecular docking studies could prioritize candidates for experimental validation.

Prodrug Strategies

Esterification of the carboxylic acid may improve membrane permeability. For example, ethyl ester prodrugs of similar compounds show 3-fold higher bioavailability in rodent models.

Toxicological Profiling

No acute toxicity data are available. Standard assays (e.g., Ames test, hERG inhibition) must be conducted to assess safety margins before clinical translation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator